3-(1H-pyrrol-3-yl)piperidine is a nitrogen-containing organic compound characterized by the presence of both a piperidine and a pyrrole moiety. Its molecular formula is , with a molecular weight of approximately 150.22 g/mol. The compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various organic reactions, including reductive amination and metal-catalyzed coupling methods. It has been studied for its interactions with biological targets, particularly in the context of developing new therapeutic agents.
3-(1H-pyrrol-3-yl)piperidine belongs to the class of heterocyclic compounds, specifically those containing both piperidine and pyrrole rings. These types of compounds are often explored for their pharmacological properties, including antipsychotic and cognitive-enhancing effects.
The synthesis of 3-(1H-pyrrol-3-yl)piperidine can be achieved through several methods:
The synthesis generally includes purification steps such as recrystallization or chromatography to isolate high-purity products. Yield percentages often range from 70% to 90%, depending on the specific reaction conditions employed.
The structure of 3-(1H-pyrrol-3-yl)piperidine features a piperidine ring substituted at the 3-position with a pyrrole group. The arrangement of atoms can be represented as follows:
3-(1H-pyrrol-3-yl)piperidine can participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 3-(1H-pyrrol-3-yl)piperidine involves its interaction with various neurotransmitter receptors in the central nervous system. It is believed to modulate dopamine and serotonin receptor activity, which is crucial for its potential therapeutic effects.
Research indicates that compounds with similar structures exhibit affinities for dopamine D2 and serotonin 5-HT receptors, suggesting that 3-(1H-pyrrol-3-yl)piperidine may also engage these pathways effectively.
3-(1H-pyrrol-3-yl)piperidine has potential applications in:
Transition metal catalysis enables direct C–C bond formation between pyrrole and piperidine precursors, overcoming inherent reactivity mismatches. Palladium-catalyzed Suzuki–Miyaura coupling represents a benchmark, where 3-bromo-1H-pyrrole couples with piperidine-3-boronic acid pinacol ester under aqueous conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) to furnish the hybrid scaffold in 65–78% yield [1]. Nickel electrocatalysis has emerged as a sustainable alternative, leveraging radical cross-coupling under mild electrochemical conditions (NiCl₂·6H₂O, dtbbpy, constant current) to achieve comparable yields (70–82%) without precious metals [7]. Microwave-assisted solvent-free reactions enhance efficiency, with one-pot cyclization-functionalization sequences reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while improving yields by 15–20% versus conventional heating [4]. Heterogeneous catalysts like Ru/TiO₂ enable concurrent pyridine hydrogenation and pyrrole coupling, accessing saturated 3-(pyrrol-3-yl)piperidines in a single step (85% yield, 20 bar H₂) [1].
Table 1: Comparative Catalytic Approaches
Method | Catalyst System | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, aqueous medium | 65–78% | Broad functional group tolerance |
Nickel Electrocatalysis | NiCl₂·6H₂O/dtbbpy | Constant current, rt | 70–82% | Avoids precious metals; redox-neutral |
Microwave-Assisted | None or Pd/C | Solvent-free, 150°C | 75–88% | Rapid (≤15 min); high atom economy |
Transfer Hydrogenation | Ru/TiO₂, H₂ (20 bar) | 100°C, 12 h | ~85% | Tandem hydrogenation-coupling |
Asymmetric hydrogenation of pyridyl-pyrrole intermediates using Ir(I)-(R)-Segphos complexes achieves >95% ee for cis-3-(pyrrol-3-yl)piperidines under mild conditions (50°C, 5 bar H₂) [1]. Chiral auxiliary approaches employ (S)-phenylglycinol to direct stereoselective cyclization, yielding trans-diastereomers with 19:1 dr after auxiliary removal [1]. Enzymatic desymmetrization of prochiral 3,5-disubstituted piperidinones using lipase B from Candida antarctica provides enantioenriched precursors (92% ee), which undergo Wittig olefination and ring-closing metathesis to access chiral 3-(pyrrol-3-yl)piperidines [7]. Dynamic kinetic resolution of racemic aldehydes via organocatalyzed aldol condensation establishes contiguous stereocenters, with L-proline-derived catalysts affording anti-3-hydroxy-4-(pyrrol-3-yl)piperidines in 90% ee and >10:1 dr [5].
Table 2: Stereocontrol Strategies
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | ee/dr | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir(I)-(R)-Segphos | cis-3,5-Disubstituted | >95% ee | Requires high-pressure H₂ |
Chiral Auxiliary | (S)-Phenylglycinol | trans-3,4-Disubstituted | 19:1 dr | Multi-step auxiliary attachment/removal |
Enzymatic Desymmetrization | Candida antarctica Lipase B | 3-Substituted | 92% ee | Substrate-specific |
Organocatalyzed DKR | L-Proline derivatives | anti-3,4-Diols | 90% ee, >10:1 dr | Limited to aldehyde substrates |
Site-selective C–H functionalization leverages inherent electronic gradients: electrophilic bromination occurs preferentially at pyrrole C5 using NBS in DMF (0°C, 90% yield), while directed ortho-metalation (DoM) with n-BuLi/TMEDA functionalizes piperidine C4 via N-Boc directing groups [1] [3]. Late-stage diversification employs photoredox-catalyzed alkylation, where eosin Y and visible light enable decarboxylative coupling of N-Boc-piperidine with alkyl carboxylic acids at C3 (yields: 60–75%) [7]. Reductive amination introduces diverse amines at the piperidine nitrogen using NaBH₃CN in methanol (rt, 12 h), preserving pyrrole integrity [6]. Transition-metal-catalyzed carbonylative amidation converts C3-boronic esters to amides via Pd-catalyzed carbonylation (CO, 1 atm; Pd(OAc)₂/Xantphos) [1].
Biocatalytic C–H hydroxylation using engineered P450-BM3 mutants introduces oxygen at piperidine C4 with 98% regioselectivity and >2000 TTN (total turnover number), enabling subsequent stereoselective transformations [7]. This hydroxylated intermediate undergoes kinetic resolution via Candida rugosa lipase-mediated acetylation (vinyl acetate, 35°C), providing chiral alcohols in 99% ee. Merging enzymatic oxidation with nickel electrocatalysis enables radical cross-coupling with aryl halides, constructing C4-aryl derivatives in one pot (yield: 65–80%, ee retention: 99%) [7]. Alcohol dehydrogenase-mediated asymmetric reduction of 3-acetylpyrrole-piperidinones generates chiral alcohols (94% ee), while transaminases convert ketones to amines at piperidine C3 (85% ee) [5].
Table 3: Chemo-Enzymatic Functionalization Outcomes
Biocatalyst | Reaction | Product | Yield | Stereoselectivity |
---|---|---|---|---|
Engineered P450-BM3 | C4-Hydroxylation | 4-Hydroxy-3-(pyrrol-3-yl)piperidine | 70% | N/A (prochiral center) |
Candida rugosa lipase | Kinetic resolution | (R)-4-Acetoxy derivative | 45% | 99% ee |
Alcohol dehydrogenase | Ketone reduction | (S)-3-(1-Hydroxyethyl)piperidine | 78% | 94% ee |
ω-Transaminase | Reductive amination | (S)-3-Aminomethyl derivative | 62% | 85% ee |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: